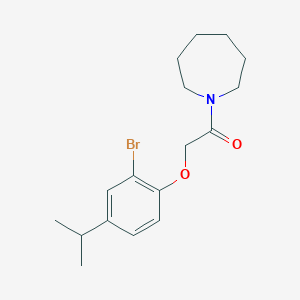![molecular formula C22H20FN5O B1226290 3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Cytotoxic Evaluation in Cancer Research
A study by Ahsan et al. (2018) synthesized analogues of 3-(4-fluorophenyl) pyrazole carboxamide and evaluated their cytotoxicity against breast cancer cell lines. One analogue showed promising results, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting potential applications in cancer therapy (Ahsan et al., 2018).
Structural Analysis and Potential Interactions
Köysal et al. (2005) investigated the structures of N-substituted pyrazoline-thiocarboxamides, including compounds with a 3-(4-fluorophenyl) group. The study provided insights into the geometric parameters and intermolecular interactions of these compounds, which is valuable for understanding their potential biological activity (Köysal et al., 2005).
Application in Drug Development
Norris and Leeman (2008) discussed the development of a drug candidate, utilizing a compound structurally related to 3-(4-fluorophenyl) pyrazole carboxamide. The study highlighted a palladium-catalyzed carbon−sulfur bond formation, emphasizing the compound's role in synthesizing key intermediates for clinical drug supplies (Norris & Leeman, 2008).
Exploration of Antitubercular Activity
Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl) pyrazole derivatives and evaluated them for antitubercular activity. The study also conducted a 3D-QSAR analysis, correlating chemical structures with activity against Mycobacterium tuberculosis. This research indicates the potential use of 3-(4-fluorophenyl) pyrazole derivatives in treating tuberculosis (Khunt et al., 2012).
Molecular Docking Studies for Inhibitory Activity
Mary et al. (2015) conducted molecular docking studies on 3-(4-fluorophenyl) pyrazole carboxaldehyde, aiming to explore its potential phosphodiesterase inhibitory activity. This research provides insights into how such compounds might interact with biological targets, a key aspect in drug discovery (Mary et al., 2015).
Anti-Inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized imidazole-based derivatives, including compounds with a 4-fluorophenyl group, and evaluated their anti-inflammatory and analgesic activities. This research highlights the potential therapeutic applications of these compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Propiedades
Nombre del producto |
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide |
|---|---|
Fórmula molecular |
C22H20FN5O |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c23-18-9-7-17(8-10-18)21-20(15-28(26-21)19-5-2-1-3-6-19)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29) |
Clave InChI |
YWHQYJNDMHIWAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1226214.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)
![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1226224.png)
![N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B1226230.png)
![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)